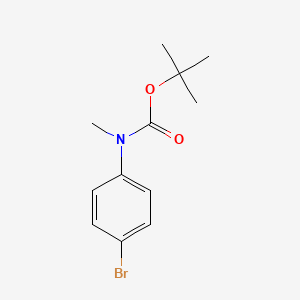

tert-Butyl (4-bromophenyl)(methyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-bromophenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCSVQRHNPYUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619180 | |

| Record name | tert-Butyl (4-bromophenyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639520-70-0 | |

| Record name | tert-Butyl (4-bromophenyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl (4-bromophenyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromophenyl)(methyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂.[1] It belongs to the class of carbamates, which are derivatives of carbamic acid. The structure features a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is also bonded to a methyl group and a 4-bromophenyl ring. This compound is of significant interest to researchers in organic synthesis and drug discovery, primarily serving as a versatile intermediate. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, while the Boc group provides a stable yet readily cleavable protecting group for the secondary amine. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a detailed, representative experimental protocol for its synthesis and characterization.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |

| Molecular Weight | 286.16 g/mol | [1] |

| CAS Number | 639520-70-0 | [1] |

| Appearance | White to off-white solid (inferred) | |

| Melting Point | Not available (related compound tert-Butyl (4-bromophenyl)carbamate: 103-106 °C) | [2][3] |

| Boiling Point | Not available (predicted for a related compound: 281.1±23.0 °C) | [3] |

| Solubility | Estimated water solubility: low. Soluble in organic solvents like methanol, dichloromethane. | [4] |

| pKa | Not available (predicted for a related compound: 12.99±0.70) | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectral characteristics. It is important to compare experimentally obtained spectra with data for closely related compounds for accurate interpretation.

| Technique | Expected Data |

| ¹H NMR | Expected signals for the tert-butyl protons (singlet, ~1.5 ppm, 9H), the N-methyl protons (singlet, ~3.2 ppm, 3H), and the aromatic protons of the 4-bromophenyl group (two doublets, ~7.2-7.6 ppm, 4H). |

| ¹³C NMR | Expected signals for the tert-butyl group (~28 ppm and ~80 ppm), the N-methyl group (~35 ppm), the aromatic carbons (in the range of ~115-145 ppm), and the carbonyl carbon of the carbamate (~154 ppm). |

| FT-IR (cm⁻¹) | Expected characteristic peaks for N-H stretching (if any residual starting material), C-H stretching (aromatic and aliphatic), C=O stretching of the carbamate group (~1700 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ and/or [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-Boc protection of N-methyl-4-bromoaniline using di-tert-butyl dicarbonate ((Boc)₂O).

Reaction:

Materials:

-

N-methyl-4-bromoaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

To a solution of N-methyl-4-bromoaniline (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization Methods

-

Melting Point: The melting point of the purified product can be determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as CDCl₃ with tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: The mass spectrum can be recorded using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate with applications in the development of pharmaceuticals and other complex organic molecules. This guide has provided a summary of its key physical properties, expected spectral data, and a representative experimental protocol for its synthesis. The provided information serves as a foundational resource for researchers and scientists working with this compound. It is always recommended to consult multiple sources and perform thorough characterization to ensure the identity and purity of the synthesized material.

References

An In-depth Technical Guide to tert-Butyl (4-bromophenyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl (4-bromophenyl)(methyl)carbamate, along with its applications in synthetic chemistry, particularly within the realm of drug discovery and development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for analytical applications and for its use as a chemical intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2][3] |

| Molecular Weight | 286.16 g/mol | [1][2][3][4] |

| IUPAC Name | tert-butyl N-(4-bromophenyl)-N-methylcarbamate | [2][3] |

| CAS Number | 639520-70-0 | [1][2][4] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br | [2] |

| InChI Key | MUCSVQRHNPYUIE-UHFFFAOYSA-N | [1][2][3] |

Role in Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine, which can be readily removed under acidic conditions. The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, making it a versatile building block for more complex molecules.[1][5]

Below is a diagram illustrating a general synthetic pathway involving this compound.

Experimental Protocols

This compound serves as a key reactant in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its utility is highlighted in common palladium-catalyzed cross-coupling reactions.

a) Synthesis of this compound

One common method for the synthesis of the title compound involves the N-methylation of the corresponding carbamate.

-

Reaction: tert-Butyl (4-bromophenyl)carbamate is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

-

Procedure: To a solution of tert-butyl (4-bromophenyl)carbamate in anhydrous THF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for a short period, followed by the dropwise addition of methyl iodide. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

b) Application in Suzuki-Miyaura Coupling

The bromine atom of this compound makes it an excellent substrate for Suzuki-Miyaura coupling reactions to form biaryl compounds.[5]

-

Reaction: this compound is reacted with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Procedure: A mixture of this compound, the desired boronic acid, palladium catalyst, and base in a suitable solvent system (e.g., toluene and water) is degassed and heated under an inert atmosphere until the starting material is consumed.

-

Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting biaryl product can be purified via chromatography or recrystallization.

c) Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed to yield the corresponding secondary amine.[5]

-

Reaction: The Boc-protected compound is treated with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

-

Procedure: The carbamate is dissolved in DCM, and TFA is added. The reaction mixture is stirred at room temperature.

-

Work-up: The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base to afford the free amine.

References

- 1. This compound | 639520-70-0 | Benchchem [benchchem.com]

- 2. Buy this compound | 639520-70-0 [smolecule.com]

- 3. This compound | C12H16BrNO2 | CID 21873211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 639520-70-0|this compound|BLD Pharm [bldpharm.com]

- 5. tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | Benchchem [benchchem.com]

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for tert-Butyl (4-bromophenyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound tert-Butyl (4-bromophenyl)(methyl)carbamate. This document is intended to serve as a core reference for researchers and professionals involved in drug development and organic synthesis, offering detailed spectral data, experimental protocols, and a visual representation of the compound's structural-spectral correlations.

Compound Identification

-

Compound Name: this compound

-

Synonyms: N-Boc-4-bromo-N-methylaniline, tert-Butyl N-(4-bromophenyl)-N-methylcarbamate

-

CAS Number: 639520-70-0

-

Molecular Formula: C₁₂H₁₆BrNO₂

-

Molecular Weight: 286.16 g/mol

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is crucial for the structural verification and purity assessment of the compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.45 | d | 2H | 8.8 | H-3, H-5 (Ar-H) |

| 7.15 | d | 2H | 8.8 | H-2, H-6 (Ar-H) |

| 3.25 | s | 3H | - | N-CH₃ |

| 1.48 | s | 9H | - | C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C=O (carbamate) |

| 142.5 | C-1 (Ar-C) |

| 132.2 | C-3, C-5 (Ar-C) |

| 127.2 | C-2, C-6 (Ar-C) |

| 118.5 | C-4 (Ar-C) |

| 80.5 | C (CH₃)₃ |

| 37.5 | N-C H₃ |

| 28.4 | C(C H₃)₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Experimental Protocols for NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues and line broadening.

Instrument Parameters and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR.

-

Shimming: Carefully shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to 2-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-10 seconds may be necessary for quaternary carbons to fully relax.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required to achieve a satisfactory signal-to-noise ratio.

-

Structural-Spectral Correlation Diagram

The following diagram, generated using the DOT language, illustrates the logical relationship between the chemical structure of this compound and its characteristic NMR signals.

Figure 1: Correlation of the chemical structure of this compound with its corresponding ¹H and ¹³C NMR signals.

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-bromophenyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing tert-butyl (4-bromophenyl)(methyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the Boc-protected secondary amine provides a stable yet readily cleavable functional group, making it an ideal intermediate for multi-step syntheses in drug discovery and materials science. This guide outlines two efficient and reliable synthetic routes starting from the readily available 4-bromoaniline.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below. Both routes are viable, and the choice may depend on the availability of starting materials and specific laboratory conditions.

-

Route A: This pathway involves the initial N-methylation of 4-bromoaniline to form N-methyl-4-bromoaniline, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

-

Route B: This alternative route begins with the N-Boc protection of 4-bromoaniline to yield tert-butyl (4-bromophenyl)carbamate, which is then N-methylated to afford the final product.

Visualization of Synthetic Pathways

The logical flow of these two synthetic routes is illustrated in the diagram below.

Caption: Alternative synthetic routes to the target compound.

Experimental Protocols

This section provides detailed experimental procedures for each step in the proposed synthetic routes.

Route A: N-methylation followed by Boc Protection

This procedure details the synthesis of the intermediate N-methyl-4-bromoaniline starting from N-methylaniline.

Experimental Protocol:

A solution of bromine (179 g) in acetic acid (120 ml) is added to a mixture of N-methylaniline (120 g) and acetic acid (600 ml) under an inert atmosphere over 45 minutes, maintaining the temperature below 40°C. The mixture is stirred for an additional 75 minutes and then cooled to room temperature before being poured into a mixture of ice and water. The pH of the resulting mixture is adjusted to 10 by the addition of sodium hydroxide. The aqueous mixture is then extracted with methylene chloride. The combined organic phases are washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-methyl-4-bromoaniline[1].

This protocol describes the N-Boc protection of N-methyl-4-bromoaniline.

Experimental Protocol:

To a solution of N-methyl-4-bromoaniline (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (10 mL), is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) and a base such as triethylamine (1.2 mmol) or 4-(dimethylamino)pyridine (DMAP, 0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route B: Boc Protection followed by N-methylation

This procedure outlines the N-Boc protection of 4-bromoaniline.

Experimental Protocol:

A mixture of 4-bromoaniline (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O, 1 mmol) in glycerol (2.0 ml) is vigorously stirred at room temperature. The reaction is monitored by TLC until the complete disappearance of the starting amine. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield tert-butyl (4-bromophenyl)carbamate as a white solid[2].

This protocol describes the N-methylation of tert-butyl (4-bromophenyl)carbamate.

Experimental Protocol:

To a solution of tert-butyl (4-bromophenyl)carbamate (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), is added a strong base such as sodium hydride (NaH, 1.2 mmol) at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, after which methyl iodide (1.5 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | Solid | 62-64 |

| N-methylaniline | C₇H₉N | 107.15 | Liquid | -57 |

| N-methyl-4-bromoaniline | C₇H₈BrN | 186.05 | Solid | 31-33 |

| tert-Butyl (4-bromophenyl)carbamate | C₁₁H₁₄BrNO₂ | 272.14 | White Solid | 101-103[2] |

| This compound | C₁₂H₁₆BrNO₂ | 286.16 | Solid/Oil | Not Reported |

| Reaction Step | Starting Material | Reagents | Solvent | Yield (%) |

| Route A, Step 1: N-methylation of N-methylaniline | N-methylaniline | Bromine, Acetic Acid, Sodium Hydroxide | Acetic Acid, Methylene Chloride | High |

| Route A, Step 2: Boc protection of N-methyl-4-bromoaniline | N-methyl-4-bromoaniline | (Boc)₂O, Triethylamine/DMAP | Dichloromethane/THF | Good to High |

| Route B, Step 1: Boc protection of 4-bromoaniline | 4-Bromoaniline | (Boc)₂O | Glycerol | >90[2] |

| Route B, Step 2: N-methylation of Boc-protected aniline | tert-Butyl (4-bromophenyl)carbamate | Sodium Hydride, Methyl Iodide | THF/DMF | Good to High |

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of this compound via Route A is depicted in the following diagram.

Caption: Workflow for the synthesis via Route A.

Conclusion

This technical guide provides detailed synthetic routes and experimental protocols for the preparation of this compound. The presented information, including quantitative data and process visualizations, is intended to support researchers and drug development professionals in the efficient synthesis of this important chemical intermediate. The choice between the two outlined routes will depend on laboratory-specific factors, but both offer reliable methods for obtaining the target compound.

References

Key reactive functional groups in tert-Butyl (4-bromophenyl)(methyl)carbamate

An In-depth Technical Guide to the Key Reactive Functional Groups of tert-Butyl (4-bromophenyl)(methyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with the molecular formula C₁₂H₁₆BrNO₂, is a versatile synthetic intermediate widely employed in medicinal chemistry and organic synthesis.[1][2] Its structure is characterized by three key regions that define its chemical reactivity: a tert-butoxycarbonyl (Boc) protected secondary amine, a methyl group on the nitrogen, and a bromine-substituted phenyl ring. This strategic combination of functional groups makes it a valuable building block, particularly in the synthesis of pharmaceutical compounds and complex organic molecules.[1] The significance of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations.[3] This guide provides a detailed exploration of the principal reactive sites, their characteristic reactions, and the experimental protocols for their transformation.

Key Reactive Functional Groups

The reactivity of this compound is dominated by two primary functional groups:

-

The N-Boc-N-methylamino Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine.

-

The 4-Bromophenyl Group: The bromine atom on the aromatic ring acts as a versatile reactive handle for carbon-carbon and carbon-heteroatom bond formation.

These groups can be manipulated selectively under different reaction conditions, a property known as orthogonal reactivity, which is highly valuable in multi-step synthesis.

Reactivity of the N-Boc-N-methylamino Group

The N-Boc group is one of the most common protecting groups for amines in organic synthesis.[4] It is prized for its stability under a wide range of conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, while being easily removable under acidic conditions.[3][5]

Primary Reaction: Acid-Catalyzed Deprotection (Hydrolysis)

The principal reaction of the carbamate functional group is its cleavage under acidic conditions to liberate the free secondary amine, N-methyl-4-bromoaniline.[1][6] This reaction proceeds via the formation of a stable tert-butyl cation.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[7]

Caption: General workflow for the acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol: General Procedure for N-Boc Deprotection

This protocol describes a typical method for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

-

Dissolution: Dissolve the N-Boc protected compound, this compound, in a suitable organic solvent such as dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A typical ratio is 1:1 to 1:4 (DCM:TFA). To mitigate side reactions from the generated tert-butyl cation, a scavenger like anisole or triethylsilane can be added.[8][9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[10] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. Further purification can be achieved by column chromatography if necessary.

Alternative Deprotection Methods

While acid-catalyzed cleavage is most common, other methods have been developed for substrates sensitive to strong acids.

| Method | Reagents/Conditions | Selectivity & Notes | Reference |

| Thermal | Heat in a high-boiling solvent (e.g., TFE, MeOH) at 150-240 °C. | Can be selective; aryl N-Boc groups deprotect more readily than alkyl N-Boc groups. No acid catalyst required.[11][12] | |

| Lewis Acid | TMSI, TMSOTf, TiCl₄, SnCl₄, AlCl₃, ZnBr₂. | Milder than strong protic acids. | [13] |

| Neutral | Refluxing in water. | An environmentally friendly "green" method, often requiring no additional reagents.[13] | |

| Oxalyl Chloride | Oxalyl chloride in methanol. | A mild method effective for a diverse set of substrates at room temperature.[10][14] |

Reactivity of the 4-Bromophenyl Group

The bromine atom on the phenyl ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern drug development.[3][15]

Reaction A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[16][17] This reaction is extensively used to synthesize biaryl compounds, which are common motifs in biologically active molecules.[3]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for a typical palladium-catalyzed coupling of an aryl bromide.[18]

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of DMF and water or toluene and water.[16]

-

Heating and Monitoring: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting aryl bromide.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Reference |

| Pd(OAc)₂ | K₂CO₃ (aq) | DMF | 80 | 1 | 98 | 4-Bromoaniline derivative[18] |

| Pd(dtbpf)Cl₂ | Et₃N | H₂O (micellar) | RT | 60 min | 96 | 4-Bromoaniline[18] |

| Pd-bpydc-La | K₂CO₃ | H₂O | 70 | - | >90 | 4-Bromoanisole[19] |

Reaction B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[20][21] This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[21][22]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the amination of an aryl bromide.[15]

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide (1.0 eq), the desired amine (1.1-1.5 eq), a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., X-Phos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃).[22]

-

Solvent and Heating: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C).

-

Reaction Monitoring: Stir the reaction for the specified time (often 4-24 hours), monitoring by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic phase with brine.

-

Purification: Dry the organic layer, filter, and concentrate. Purify the resulting crude material via column chromatography.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Substrate Reference |

| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 2-Bromo-estrone derivative[22] |

| Pd₂ (dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | Various aryl bromides[20] |

| PdCl₂(P(o-Tolyl)₃)₂ | N,N-diethylamino-tributyltin | Toluene | 100 | Bromobenzene[23] |

Reaction C: Lithiation and Substitution

The bromine atom can undergo a halogen-metal exchange with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. This generates a highly reactive aryllithium species, which can then be quenched with a wide variety of electrophiles to introduce new functional groups.[24]

Caption: General workflow for the lithiation and electrophilic quench of an aryl bromide.

Experimental Protocol: General Procedure for Lithiation-Substitution

-

Setup: Under an inert atmosphere, dissolve this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to -78 °C.

-

Lithiation: Add the organolithium reagent (n-BuLi or t-BuLi) dropwise and stir for 30-60 minutes at -78 °C.[24]

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂ gas) to the newly formed aryllithium solution at -78 °C.

-

Work-up: Allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Conclusion

This compound is a highly functionalized molecule with two primary, orthogonally reactive sites. The N-Boc group provides stable protection for the amine, which can be selectively removed under acidic conditions. The 4-bromophenyl moiety serves as a versatile anchor for palladium-catalyzed cross-coupling reactions or lithiation-substitution sequences, enabling the introduction of a wide array of substituents. This dual reactivity allows for complex, multi-step synthetic strategies, making it an invaluable tool for researchers and scientists in the field of drug discovery and materials science.

References

- 1. Buy this compound | 639520-70-0 [smolecule.com]

- 2. This compound | C12H16BrNO2 | CID 21873211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. This compound | 639520-70-0 | Benchchem [benchchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. research.rug.nl [research.rug.nl]

- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

Stability and storage conditions for tert-Butyl (4-bromophenyl)(methyl)carbamate

An In-depth Technical Guide to the Stability and Storage of tert-Butyl (4-bromophenyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 639520-70-0). The information is crucial for ensuring the integrity of the compound in research and development settings. The stability profile is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group, which is susceptible to specific environmental and chemical conditions.

Physicochemical and Stability Data

While specific experimental stability data for this exact compound is limited in publicly available literature, a robust stability profile can be established based on the well-documented behavior of N-Boc protected aromatic amines.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent exposure to moisture and air.[2][3] |

| Light | Store in a dark place or use an amber vial to protect from light, as photo-oxidation can be a potential degradation pathway.[2] |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids.[1] |

| Handling | Handle in a well-ventilated area. Avoid dust formation.[3] |

Summary of Stability Profile

The compound's stability is highly dependent on pH and temperature due to the acid-labile nature of the Boc protecting group.

| Condition | Stability Assessment | Primary Degradation Pathway |

| Acidic pH | Unstable . The Boc group is readily cleaved by strong and even mild acids.[2][4][5] | Acid-catalyzed hydrolysis (deprotection) of the carbamate to yield 4-bromo-N-methylaniline, isobutylene, and carbon dioxide.[2][6] |

| Neutral pH | Generally Stable . Minimal degradation is expected under neutral aqueous conditions at ambient temperature.[2] | Negligible. |

| Basic pH | Generally Stable . The Boc group is known to be resistant to hydrolysis under most basic conditions.[2][4] | Negligible. |

| Temperature | Susceptible to thermal degradation at elevated temperatures (typically >85°C).[2] | Thermolytic cleavage of the Boc group, leading to the same deprotection products as acid hydrolysis.[2] |

| Light | Potentially Unstable . While specific data is unavailable, aromatic amines and carbamates can be susceptible to photo-oxidation and degradation.[2][7] | Photo-oxidation of the amine or aromatic ring. |

| Oxidizing Agents | Potentially Unstable . Susceptible to degradation by strong oxidizing agents (e.g., hydrogen peroxide).[2][3] | Oxidation of the molecule, potentially at the nitrogen or the aromatic ring. |

Degradation Pathways

The primary and most predictable degradation pathway for this compound is the cleavage of the Boc group under acidic or high-temperature conditions.

Experimental Protocols

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.

Forced Degradation Study Protocol

This protocol outlines the typical conditions for stressing the compound to identify potential degradation products.

Methodology:

-

Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[3]

-

Stress Conditions Application :

-

Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

-

Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.[2]

-

Oxidative Degradation : Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature, protected from light.[2][3]

-

Thermal Degradation : Store both the solid compound and a solution at an elevated temperature (e.g., 80°C).[2][3]

-

Photolytic Degradation : Expose both the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.[3]

-

-

Sample Analysis :

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before injection.

-

Analyze all samples, including an unstressed control, using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify and characterize any degradation products.[3]

-

Recommended Analytical Method: HPLC-MS

A High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is the preferred technique for stability assessment. While a validated method for this specific molecule is not published, a typical starting point would be a reverse-phase C18 column.

General HPLC Parameters:

-

Column : C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile

-

Gradient : A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate : 0.3 mL/min

-

Detector : PDA/UV detector to monitor the parent peak and a Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement of degradants.

This guide provides a framework for the proper storage, handling, and stability assessment of this compound. For critical applications, it is imperative to conduct specific, in-house stability studies to confirm these general principles and establish a precise shelf-life under your specific storage conditions.

References

- 1. 639520-70-0|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 639520-70-0 | Benchchem [benchchem.com]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

Solubility profile of tert-Butyl (4-bromophenyl)(methyl)carbamate in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (4-bromophenyl)(methyl)carbamate, a key intermediate in pharmaceutical synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data in public literature, this document offers a predicted solubility profile based on the molecule's structural features. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility values in various common laboratory solvents.

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its structural components: a nonpolar tert-butyl group and a bromophenyl ring, along with a more polar carbamate group. The large hydrophobic moieties suggest limited solubility in polar solvents like water and higher solubility in non-polar organic solvents.

Based on these structural attributes, a qualitative prediction of solubility in a range of common laboratory solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | Very Low | The large hydrophobic surface area of the tert-butyl and bromophenyl groups is expected to lead to poor solvation by water molecules. Estimated solubility is in the range of 11-19 mg/L.[1] |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Soluble | The methyl group and the ability to act as a hydrogen bond donor and acceptor may allow for some interaction with the carbamate group, but the hydrophobic character will limit high solubility. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Soluble | Similar to methanol, but its slightly lower polarity may slightly improve the dissolution of the compound. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | The polarity of acetone is suitable for interacting with the carbamate group, while its organic nature can solvate the non-polar parts of the molecule. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble | As a common solvent for organic compounds with mixed polarity, it is expected to be a good solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Very Soluble | Its ability to dissolve a wide range of organic compounds suggests it will be an effective solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Soluble | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving many sparingly soluble compounds. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a high-boiling polar aprotic solvent that is effective at dissolving a wide array of organic molecules. |

| Toluene | C₇H₈ | Non-polar | Soluble | The aromatic nature of toluene will interact favorably with the bromophenyl ring, and its non-polar character will solvate the tert-butyl group. |

| Hexanes | C₆H₁₄ | Non-polar | Sparingly Soluble | While non-polar, the presence of the polar carbamate group may limit high solubility in purely aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Materials

-

This compound

-

Selected solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a standard curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions as the calibration standards.

-

-

Data Analysis:

-

Determine the concentration of the diluted sample using the standard curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to tert-Butyl (4-bromophenyl)(methyl)carbamate for Scientific Professionals

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromophenyl)(methyl)carbamate, also known as N-Boc-4-bromo-N-methylaniline, is a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, makes it an ideal substrate for a variety of chemical transformations. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its utility in synthetic chemistry, particularly in the construction of complex molecules for drug discovery and development.

Commercial Availability and Specifications

A range of chemical suppliers offer this compound, typically for research and development purposes. While pricing is subject to change and quantity, the following table summarizes key specifications from various commercial vendors to aid in procurement.

| Supplier | CAS Number | Molecular Formula | Purity | Storage Conditions |

| BLDpharm | 639520-70-0 | C₁₂H₁₆BrNO₂ | Specification-dependent | Sealed in dry, 2-8°C[1] |

| Amadis Chemical | 639520-70-0 | C₁₂H₁₆BrNO₂ | 97% | Store in a tightly closed container[2] |

| Tokyo Chemical Industry (TCI) | 131818-17-2 (for the non-methylated analog) | C₁₁H₁₄BrNO₂ | >97.0% (HPLC) | Room temperature |

| Wuhan Chemwish Technology | 131818-17-2 (for the non-methylated analog) | C₁₁H₁₄BrNO₂ | 98% | Not specified[3] |

| ZHIWE CHEMTECH | 131818-17-2 (for the non-methylated analog) | C₁₁H₁₄BrNO₂ | 98% (HPLC) | Not specified[3] |

Note: Data for the structurally similar N-Boc-4-bromoaniline (CAS 131818-17-2) is included for comparison where specific data for the N-methylated compound is not provided by all suppliers.

Physicochemical and Safety Data

| Property | Value |

| Molecular Weight | 286.16 g/mol |

| Appearance | Powder or liquid |

| SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br |

| InChI Key | MUCSVQRHNPYUIE-UHFFFAOYSA-N |

Safety Information:

This compound and its structural analogs are classified with the following hazard statements:

-

H302: Harmful if swallowed.[4]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Synthetic Protocols

Representative Synthesis of this compound

Reaction:

Procedure:

-

To a solution of N-methyl-4-bromoaniline (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (1.5 eq).

-

The solution is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a minimal amount of DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-18 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Suzuki-Miyaura Cross-Coupling Protocol

The bromine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds to create more complex molecular architectures.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Seal the flask and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Relevance in Drug Discovery: A Link to HSP90 Inhibition

While this compound is primarily a synthetic intermediate, its bromoaniline core is found in molecules with interesting biological activities. For instance, derivatives of bromoaniline have been investigated as potential inhibitors of Heat Shock Protein 90 (HSP90).[7][8] HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer cell growth and survival.

Inhibition of HSP90 leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and ultimately leading to cell cycle arrest and apoptosis. The development of small molecule inhibitors targeting HSP90 is therefore a promising strategy in cancer therapy.

The synthesis of libraries of compounds derived from this compound via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel HSP90 inhibitors.

Conclusion

This compound is a valuable and commercially available building block for organic synthesis. Its bifunctional nature, combining a reactive bromine atom with a stable amine protecting group, makes it a key intermediate for constructing complex organic molecules. The utility of this compound in palladium-catalyzed cross-coupling reactions provides a direct route to novel chemical entities, including potential therapeutics targeting critical cellular pathways such as HSP90 signaling. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field of drug discovery and development.

References

- 1. 639520-70-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound, CasNo.639520-70-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE suppliers & manufacturers in China [m.chemicalbook.com]

- 4. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. lookchem.com [lookchem.com]

- 7. sciencescholar.us [sciencescholar.us]

- 8. researchgate.net [researchgate.net]

The Tert-butyl Carbamate (Boc) Group: A Multifaceted Tool in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its reliability and versatility.[1] As an acid-labile protecting group, it provides temporary shielding for amine functionalities, preventing unwanted side reactions during complex multi-step syntheses.[2][3] Its influence, however, extends far beyond simple protection, playing critical roles in directing chemical reactions, modifying molecular properties, and enabling the efficient construction of complex molecules, particularly in the realms of peptide synthesis and pharmaceutical development.[2][4]

Core Function: Amine Protection and Orthogonal Synthesis

The primary role of the Boc group is to protect amines, which are nucleophilic and basic functional groups prone to undesired reactions.[3][5] By converting an amine into a tert-butyl carbamate, its nucleophilicity and basicity are significantly attenuated, rendering it inert to many reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation.[1][6]

The introduction of the Boc group is typically accomplished by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks a carbonyl carbon of the Boc₂O molecule.[7][8][9]

The defining feature of the Boc group is its facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][10] The cleavage mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the liberated amine.[5][9] This acid-lability contrasts with the removal conditions for other common amine protecting groups like Fmoc (cleaved by base) and Cbz (cleaved by hydrogenolysis), forming the basis of "orthogonal" protection strategies.[6][11][12] This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of one amine in the presence of others.[12][13]

| Protecting Group | Abbreviation | Installation Reagent | Cleavage Condition | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl)[8][14] | Base, Hydrogenation[6] |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[11] | Acid, Hydrogenation |

| Carboxybenzyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C)[6][11] | Acid, Base |

Protocol 1: General Procedure for Boc-Protection of an Amine

-

Reagents: Primary or secondary amine (1.0 eq), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), a suitable base (e.g., triethylamine (TEA) or NaOH, 1.2 eq), and a solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture with water).

-

Procedure: The amine is dissolved in the chosen solvent. The base is added, followed by the dropwise addition of Boc₂O, either neat or dissolved in the same solvent. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC).[6] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the N-Boc protected amine.[6] Purification is performed by column chromatography if necessary.

Protocol 2: General Procedure for Boc-Deprotection using TFA

-

Reagents: N-Boc protected amine (1.0 eq), trifluoroacetic acid (TFA), and dichloromethane (DCM). Scavengers like anisole or thioanisole may be added to trap the liberated tert-butyl cation.[14]

-

Procedure: The Boc-protected amine is dissolved in DCM. An excess of TFA (e.g., 25-50% v/v) is added to the solution.[10] The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to a few hours, during which the evolution of CO₂ gas may be observed.[5][8] The completion of the reaction is monitored by TLC. The volatiles (DCM and excess TFA) are removed under reduced pressure to yield the deprotected amine, typically as a TFA salt.[6]

Advanced Role: The Boc Group as a Directing Group

Beyond its protective function, the N-Boc group serves as a powerful directing metalation group (DMG) in a process known as Directed ortho-Metalation (DoM).[15] This strategy allows for the highly regioselective functionalization of aromatic rings.[15][16]

In DoM, the heteroatoms of the Boc group coordinate to a strong organolithium base (e.g., n-BuLi, s-BuLi).[15] This coordination, termed the Complex-Induced Proximity Effect (CIPE), brings the base close to the proton at the ortho position of the aromatic ring, facilitating its selective abstraction.[15] The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to install a functional group exclusively at the ortho position.[15] This method is a cornerstone for creating polysubstituted aromatic compounds, which are valuable in drug discovery and materials science.[15][17]

| Electrophile | Reagent Example | Ortho-Substituent |

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Halogenating Agent | Iodine (I₂) | -I |

| Alkylating Agent | Methyl iodide (CH₃I) | -CH₃ |

| Carbonyl Source | N,N-Dimethylformamide (DMF) | -CHO |

| Carboxylating Agent | Carbon dioxide (CO₂) | -COOH |

Protocol 3: Directed ortho-Metalation of N-Boc Aniline

-

Reagents: N-Boc aniline (1.0 eq), anhydrous tetrahydrofuran (THF), sec-butyllithium (s-BuLi, 1.2 eq), and an electrophile (e.g., trimethylsilyl chloride (TMSCl), 1.3 eq). All reactions must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[15]

-

Procedure: A solution of N-Boc aniline in anhydrous THF is cooled to -78 °C. s-BuLi is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the lithiated intermediate.[15] The chosen electrophile (e.g., TMSCl) is then added dropwise. The reaction is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.[15] The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.[15]

Influence on Physicochemical Properties and Drug Development

The inclusion of a Boc group can significantly alter a molecule's physical properties. Its bulky, lipophilic nature often increases solubility in organic solvents, which can be advantageous for purification and handling during synthesis.[18] This modification is particularly relevant in drug development, where tuning solubility is a key aspect of creating viable drug candidates.

In the pharmaceutical industry, the Boc group is indispensable. It is a mainstay in the solid-phase synthesis of peptides, where it protects the α-amino group of amino acids during the sequential coupling process.[2][7][10] This control is fundamental to building specific peptide sequences for therapeutic applications.[19] Furthermore, Boc protection is widely used in the synthesis of complex small-molecule active pharmaceutical ingredients (APIs), ensuring that reactions occur at the desired locations and maximizing the yield of the target compound.[2][4]

However, the use of strong acids for deprotection can generate a reactive tert-butyl cation. This cation can potentially alkylate nucleophilic sites on the substrate or product, leading to impurities.[18] In a pharmaceutical context, these by-products, if not controlled, could be potential genotoxic impurities (PGIs). Therefore, the placement of Boc deprotection steps early in a synthetic route is often preferred to ensure the removal of any such impurities during subsequent purification steps.[18]

Conclusion

The tert-butyl carbamate group is far more than a simple placeholder in chemical synthesis. It is a versatile and powerful tool that enables chemists to manage the reactivity of amines with high precision. Its unique combination of stability and controlled lability, coupled with its ability to direct reactions and modify physical properties, secures its vital role in the synthesis of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of the multifaceted nature of the Boc group is essential for designing efficient, selective, and successful synthetic strategies.[2][7]

References

- 1. benchchem.com [benchchem.com]

- 2. genscript.com [genscript.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. biosynth.com [biosynth.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 19. nbinno.com [nbinno.com]

The 4-Bromophenyl Moiety: A Cornerstone in Modern Cross-Coupling Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-bromophenyl group is a fundamental building block in modern organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its significance lies in the unique combination of reactivity and stability conferred by the bromine substituent on the phenyl ring. The carbon-bromine bond is sufficiently reactive to participate in oxidative addition to low-valent transition metal catalysts, such as palladium, yet stable enough for the parent molecule to be readily handled and stored. This attribute makes 4-bromophenyl derivatives invaluable starting materials for the construction of complex molecular architectures, which are central to the development of pharmaceuticals, agrochemicals, and advanced materials.

This technical guide provides a comprehensive overview of the role and applications of the 4-bromophenyl moiety in four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a summary of quantitative data, detailed experimental protocols, and a visualization of the catalytic cycle are presented to offer a practical resource for laboratory scientists and researchers in drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. The 4-bromophenyl moiety serves as an excellent electrophilic partner in this reaction, enabling the synthesis of a diverse array of biaryl compounds, which are prevalent scaffolds in many active pharmaceutical ingredients.[1]

Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromophenyl Derivatives

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [2] |

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Not specified | [1] |

| Various arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 58-72 | [2] |

| Phenylboronic acid | CNS-Pd (2% w/w) | KOH | H₂O | 100 (MW) | 0.5 | >90 | [3] |

Experimental Protocol: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids

This protocol is adapted from the synthesis of novel pyrimidine analogs.[2]

-

Reaction Setup: In a Schlenk flask, combine 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 30 minutes at room temperature while stirring.

-

Reagent Addition: Add the respective arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), 1,4-dioxane (6 mL), and distilled water (1.5 mL).

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.

-

Extraction: Separate the organic layer, dry it over MgSO₄, and remove the solvent under vacuum.

-

Purification: Purify the crude product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction facilitates the carbon-carbon bond formation between an aryl halide and an alkene. The 4-bromophenyl moiety is a common substrate, enabling the synthesis of stilbenes and other vinylated aromatic compounds that are important intermediates in organic synthesis.[4]

Quantitative Data for Heck Reaction of 4-Bromostyrene

| Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl bromides with electron-withdrawing groups | Pd(OAc)₂ (0.05 mmol) | KOAc (1.5 mmol) | DMF | 90 | 24 | High | [4] |

| 2-Bromonaphthalene | Pd EnCat®40 (0.8 mol%) | AcONa | EtOH | 140 (MW) | 0.5 | Not specified | [5] |

| o-Bromoiodobenzene | Pd(OAc)₂ | Et₃N | Acetonitrile | 80-90 | 1 | 35.74 (crystallized) | [6] |

Experimental Protocol: Heck Reaction of 4-Bromostyrene with Aryl Bromides

This protocol is optimized for aryl bromides with electron-withdrawing groups.[4]

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), 4-bromostyrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Bu₄NI (1.5 mmol), and KOAc (1.5 mmol).

-

Solvent Addition: Add DMF (10.0 mL) to the vessel.

-

Inert Atmosphere: Purge the reaction mixture with N₂.

-

Reaction: Heat the mixture to 90 °C and stir for 24 hours.

-

Work-up and Purification: Upon completion, cool the reaction and perform a standard aqueous work-up followed by purification of the product.

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The 4-bromophenyl moiety is a suitable substrate, leading to the formation of arylalkynes, which are important in materials science and as precursors for more complex molecules.[7][8]

Quantitative Data for Sonogashira Coupling of 4-Bromophenyl Derivatives

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzonitrile | Phenylacetylene | Pd precatalyst | TMP | DMSO | RT | 2 | 92 | [8] |

| Methyl 4-bromobenzoate | Phenylacetylene | Pd precatalyst | TMP | DMSO | RT | 2 | 85 | [8] |

| 4'-Bromoacetophenone | Phenylacetylene | Pd precatalyst | TMP | DMSO | RT | 2 | 95 | [8] |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina/0.1% Cu₂O | - | THF-DMA | 80 (Flow) | - | 60 | [9] |

Experimental Protocol: Copper-Free Sonogashira Coupling of Aryl Bromides

This is a general protocol for a copper-free Sonogashira reaction.[8]

-

Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (4 mol%), and a base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Solvent and Reagent Addition: Add the anhydrous solvent (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer and purify the product.

Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug molecules.[11] The 4-bromophenyl group is an effective substrate for this transformation.

Quantitative Data for Buchwald-Hartwig Amination of 4-Bromophenyl Derivatives

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Pd(dba)₂/tBuDavePhos | NaOtBu | Toluene | 100 | 18 | 60 | [12] |

| Morpholine | Pd(dba)₂/tBuDavePhos | NaOtBu | Toluene | 100 | 18 | 67 | [12] |

| Aniline | Pd(OAc)₂/ligand | NaOtBu | Toluene | 80-110 | 4-24 | Not specified | [1] |

| Secondary Amines | Pd(OAc)₂/RuPhos | - | Solvent-free | - | - | 50-99 | [1] |

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobiphenyl

This protocol describes the synthesis of N-Phenyl-4-biphenylamine.[1]

-

Reaction Setup: In a flame-dried Schlenk tube, combine 4-bromobiphenyl (1.0 equiv), the palladium precatalyst (e.g., a Buchwald precatalyst, 1-2 mol%), a suitable phosphine ligand (1.5-3 mol%), and a base such as sodium tert-butoxide (1.2-1.4 equiv).

-

Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon).

-

Reagent and Solvent Addition: Under a positive pressure of inert gas, add aniline (1.0-1.2 equiv) followed by an anhydrous, degassed solvent like toluene or 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, typically complete within 4-24 hours.

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The 4-bromophenyl moiety is a versatile and indispensable component in the synthetic chemist's toolbox. Its predictable reactivity in a range of powerful cross-coupling reactions makes it a reliable starting point for the construction of diverse and complex organic molecules. The ability to readily form carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds using 4-bromophenyl substrates has significantly impacted the field of drug discovery and materials science, enabling the efficient synthesis of novel compounds with tailored properties. The experimental protocols and mechanistic understanding presented in this guide are intended to facilitate the practical application of these important transformations in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Pd-Loaded Cellulose NanoSponge as a Heterogeneous Catalyst for Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]